Lipophilicity (LogD at pH 7.4): 3-Piperidino vs. 3-Morpholino vs. 3-Pyrrolidino Substitution — A Three-Way ACD/Labs Predicted Comparison
The lipophilicity of 3-piperidin-1-ylaniline at physiological pH (LogD 7.4 = 2.24) is substantially higher than that of its morpholine (LogD 7.4 = 0.63) and pyrrolidine (LogD 7.4 = 1.54) analogs, as calculated by the ACD/Labs Percepta platform (version 14.00) . The piperidine-to-morpholine difference of ΔLogD = +1.61 units corresponds to an approximately 40-fold higher octanol-water distribution coefficient at pH 7.4, strongly predicting superior passive membrane permeability and blood-brain barrier penetration potential [1]. The piperidine-to-pyrrolidine difference of ΔLogD = +0.70 units (~5-fold) reflects the contribution of the additional methylene group in the six-membered piperidine ring versus the five-membered pyrrolidine ring. At pH 5.5 (relevant to endosomal/lysosomal compartments), the meta-piperidino isomer retains a LogD of 1.40, compared to 0.30 for morpholino and 1.24 for pyrrolidino, indicating that the piperidine analog maintains meaningful lipophilicity even under acidic conditions .
| Evidence Dimension | Octanol-water distribution coefficient at pH 7.4 (LogD 7.4) and pH 5.5 (LogD 5.5), predicted by ACD/Labs Percepta v14.00 |
|---|---|
| Target Compound Data | 3-Piperidin-1-ylaniline: LogD (pH 7.4) = 2.24; LogD (pH 5.5) = 1.40; ACD/LogP = 1.70 |
| Comparator Or Baseline | 3-Morpholinoaniline: LogD (pH 7.4) = 0.63, LogD (pH 5.5) = 0.30, ACD/LogP = 0.08. 3-(Pyrrolidin-1-yl)aniline: LogD (pH 7.4) = 1.54, LogD (pH 5.5) = 1.24, ACD/LogP = 1.13 |
| Quantified Difference | ΔLogD(7.4) piperidino vs. morpholino = +1.61 (~40×); piperidino vs. pyrrolidino = +0.70 (~5×); ΔLogD(5.5) piperidino vs. morpholino = +1.10 |
| Conditions | ACD/Labs Percepta Platform PhysChem Module v14.00 predictions; all compounds share identical aniline core with varying cyclic amine at the meta position |
Why This Matters
For procurement decisions in CNS drug discovery programs, the 1.61 log-unit lipophilicity advantage of the piperidino over the morpholino analog translates directly into predicted superior passive BBB penetration—a critical differentiator when selecting building blocks for neuroscience-focused compound libraries.
- [1] Li J, Zhang X, Zhang Z, Padakanti PK, Jin H, Cui J, Li A, Zeng D, Rath NP, Flores H, Perlmutter JS, Parsons SM, Tu Z. Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter. J Med Chem. 2013 Jul 18;56(15):6216–6233. doi: 10.1021/jm400664x. Table 1 footnote: ALog D values calculated at pH 7.4 by ACD/Labs version 7.0. View Source
